molecular formula C23H24ClN5O2S B2617551 1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114830-13-5

1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2617551
CAS No.: 1114830-13-5
M. Wt: 469.99
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Description

| 1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a novel synthetic compound belonging to the triazoloquinazoline class, a scaffold recognized for its diverse biological activity and potential as a kinase inhibitor. Its core structure is engineered to act as a potent and selective ATP-competitive inhibitor, with research indicating potential targeting of key kinases involved in signal transduction pathways. https://www.rcsb.org/structure/4R3S This compound is of significant interest in oncology research, where it is investigated for its ability to induce cell cycle arrest and promote apoptosis in various cancer cell lines by disrupting critical pro-survival signaling. https://www.ncbi.nlm.nih.gov/books/NBK459224/ Further studies explore its application in pharmacological models of inflammatory and autoimmune diseases, given the central role of specific kinase targets in immune cell activation and cytokine production. The strategic incorporation of the 2-chlorobenzylthio and N-isopropyl carboxamide moieties is designed to optimize binding affinity and selectivity within the enzyme's active site, while the propyl group at the 4-position influences the compound's overall pharmacokinetic profile. Researchers utilize this molecule primarily as a chemical probe to elucidate the complex biological functions of its target kinases and to validate them as therapeutic targets for novel drug discovery campaigns.

Properties

IUPAC Name

1-[(2-chlorophenyl)methylsulfanyl]-5-oxo-N-propan-2-yl-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O2S/c1-4-11-28-21(31)17-10-9-15(20(30)25-14(2)3)12-19(17)29-22(28)26-27-23(29)32-13-16-7-5-6-8-18(16)24/h5-10,12,14H,4,11,13H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPWVEYAYOGLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN=C3SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide , with CAS number 1114830-13-5, belongs to the class of triazoloquinazoline derivatives . This class is recognized for its diverse biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.

Molecular Structure

The molecular formula of the compound is C23H24ClN5O2SC_{23}H_{24}ClN_{5}O_{2}S with a molecular weight of approximately 470.0 g/mol. The structure can be represented as follows:

SMILES CCCn1c(=O)c2ccc(C(=O)NC(C)C)cc2n2c(SCc3ccccc3Cl)nnc12\text{SMILES }CCCn1c(=O)c2ccc(C(=O)NC(C)C)cc2n2c(SCc3ccccc3Cl)nnc12

Physical Properties

PropertyValue
Molecular FormulaC23H24ClN5O2SC_{23}H_{24}ClN_{5}O_{2}S
Molecular Weight470.0 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Activity

Research has demonstrated that triazoloquinazoline derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial and fungal strains.

Case Studies

  • Antibacterial Activity : A study reported that derivatives similar to this compound showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with a similar triazole structure exhibited minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Another investigation highlighted that triazoloquinazolines demonstrated antifungal effects against Candida albicans and Aspergillus fumigatus, with some compounds showing an EC50 value significantly lower than standard antifungal agents .

Anticancer Activity

The anticancer potential of triazoloquinazolines has also been explored extensively. The compound's ability to induce apoptosis in cancer cell lines has been documented.

Research Findings

  • Cell Line Studies : In vitro studies indicated that compounds bearing the triazole moiety exhibited cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values ranged from 26 µM to 49.85 µM, indicating moderate potency against these cell lines .

The biological activity of this compound is attributed to its interaction with specific cellular targets:

  • Enzyme Inhibition : It is believed that the compound may inhibit key enzymes involved in cellular metabolism and proliferation, contributing to its antimicrobial and anticancer effects.
  • Cellular Pathways : The compound influences signaling pathways related to apoptosis and cell cycle regulation, further supporting its potential as an anticancer agent .

Comparison with Similar Compounds

5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate ()

  • Core Structure : Features a 1,2,4-triazole fused to a naphthalene ring, contrasting with the triazoloquinazoline core of the target compound.
  • Substituents: A 4-methoxybenzyl group replaces the 2-chlorobenzylthio moiety, introducing electron-donating methoxy effects. An amino group at position 4 vs. the propyl group in the target compound, altering hydrogen-bonding capacity.
  • Synthesis : Synthesized via nucleophilic ring-opening of 1,3,4-oxadiazole-2-thioesters by hydrazine, followed by dehydration .
  • Key Data : NMR spectra (Tables 1–2 in ) confirm regioselectivity and purity, critical for comparing electronic environments with the target compound.

4-Benzyl-1-[(2,5-Dimethylbenzyl)sulfanyl]-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide ()

  • Core Structure : Shares the triazoloquinazoline scaffold but substitutes the 2-chlorobenzylthio group with a 2,5-dimethylbenzylthio moiety.
  • Substituents :
    • Benzyl group at position 4 vs. propyl in the target compound, increasing aromaticity and steric hindrance.
    • Dimethylbenzylthio group enhances lipophilicity compared to the chloro-substituted analogue.

1-((2-(Benzylamino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide ()

  • Core Structure: Similar triazoloquinazoline backbone but with a 2-(benzylamino)-2-oxoethylthio substituent.
  • Substituents: Isobutyl group at position 4 vs. propyl, slightly increasing steric bulk. The benzylamino-oxoethylthio side chain introduces amide functionality, which may improve solubility but reduce membrane permeability compared to the target’s chlorobenzylthio group.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound Compound
Molecular Weight ~500 g/mol (estimated) ~400 g/mol (reported) ~520 g/mol (estimated)
Lipophilicity (LogP) Higher (Cl substituent) Moderate (OCH₃ substituent) Highest (CH₃ substituents)
Solubility Low (alkyl/aryl groups) Moderate (polar amino group) Low (bulky benzyl groups)

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